

Quantification of γ-Nonalactone in Wine using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	Nonalactone	
Cat. No.:	B14067577	Get Quote

Application Note and Protocols for Researchers

Introduction

y-**Nonalactone** is a key aroma compound found in a variety of wines, contributing desirable notes of coconut, stone fruit, and sweetness.[1][2][3] Its concentration in wine is influenced by several factors, including grape variety, the presence of noble rot (Botrytis cinerea), oak aging, and fermentation conditions.[4][5][6][7] Accurate quantification of y-**nonalactone** is crucial for winemakers to control and optimize the sensory profile of their products and for researchers studying the complex chemistry of wine aroma. This document provides detailed protocols for the quantification of y-**nonalactone** in wine using Gas Chromatography-Mass Spectrometry (GC-MS), targeting researchers, scientists, and professionals in the field.

Quantitative Data Summary

The concentration of γ -**nonalactone** in wine can vary significantly. The following tables summarize typical concentration ranges found in different types of wine, as reported in various studies.

Table 1: Concentration of y-Nonalactone in Various Wine Types



Wine Type	Concentration Range (µg/L)	Average Concentration (μg/L)
California White Wines	0 - 16	7
California Red Wines	12 - 43	24
French Red Wines	14 - 41	21
New Zealand Pinot Noir	8.3 - 22.5	Not specified
Botrytised Wines (New Zealand)	up to 43.5	Significantly higher than non- botrytised
Non-Botrytised Wines (New Zealand)	up to 8.7	Lower than botrytised

Data compiled from multiple sources.[1][4]

Table 2: Influence of Winemaking Practices on y-Nonalactone Concentration

Winemaking Practice	Effect on y-Nonalactone Concentration
Oak Aging	Increases concentration
Botrytis Cinerea (Noble Rot)	Significantly increases concentration[5][6]
Maturation (without oak)	Can increase concentration over time

Information synthesized from referenced studies.[4][7]

Experimental Protocols

Two primary methods for the extraction and quantification of γ -nonalactone from wine using GC-MS are detailed below: Headspace Solid-Phase Microextraction (HS-SPME) and Solid-Phase Extraction (SPE).

Protocol 1: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS



This method is a solvent-free technique that is well-suited for the analysis of volatile and semi-volatile compounds in wine.

- 1. Materials and Reagents
- SPME Fiber: e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
- Internal Standard (IS): e.g., γ-Heptalactone or a stable isotope-labeled γ-nonalactone such as ²H₂¹³C₂-γ-Nonalactone for Stable Isotope Dilution Assay (SIDA).[1][5]
- Sodium Chloride (NaCl): To increase the ionic strength of the sample.
- GC Vials: 20 mL headspace vials with magnetic screw caps and septa.
- Synthetic Wine Solution: For calibration curve preparation (e.g., 12% ethanol, 5 g/L tartaric acid, pH 3.2).[8]
- y-Nonalactone Standard: For calibration.
- 2. Sample Preparation
- Pipette 10 mL of wine sample into a 20 mL headspace vial.
- · Add a known amount of internal standard.
- Saturate the sample with NaCl (approximately 2.5 g).
- Immediately seal the vial.
- 3. HS-SPME Extraction
- Place the vial in a heating block or autosampler agitator set to a specific temperature (e.g., 40-60°C).
- Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30-60 minutes) with agitation.
- 4. GC-MS Analysis



- Gas Chromatograph: Equipped with a capillary column suitable for flavor and fragrance analysis (e.g., DB-Wax, HP-INNOWax).
- Injector: Splitless mode, with a desorption temperature of ~250°C for a specified time (e.g., 5 minutes).
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 1 minute.
 - Ramp 1: Increase to 60°C at 1°C/min.
 - Ramp 2: Increase to 250°C at 10°C/min.[5]
 - Hold at 250°C for 5-10 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Selected Ion Monitoring (SIM) or SCAN. For quantification, monitor the characteristic ions of γ-nonalactone (m/z 85) and the internal standard (e.g., m/z 89 for ²H₂¹³C₂-γ-Nonalactone).[5]

5. Quantification

- Prepare a calibration curve by analyzing synthetic wine samples spiked with known concentrations of y-nonalactone and a constant concentration of the internal standard.
- Calculate the concentration of γ-**nonalactone** in the wine samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 2: Solid-Phase Extraction (SPE) GC-MS

This method involves the concentration of analytes from the wine matrix onto a solid-phase cartridge, followed by elution and injection into the GC-MS. This is often used in Stable Isotope Dilution Assays (SIDA).[5]

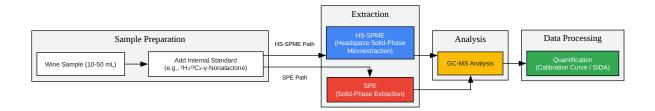


- 1. Materials and Reagents
- SPE Cartridges: e.g., C18 or polymeric sorbents.
- Internal Standard (IS): Stable isotope-labeled γ-nonalactone (e.g., ²H₂¹³C₂-γ-Nonalactone) is highly recommended for SIDA.[1][5]
- Solvents: Dichloromethane, ethanol, ultrapure water.
- y-Nonalactone Standard: For calibration.
- 2. Sample Preparation and SPE
- Spike a 50 mL wine sample with the isotopically labeled internal standard.[5]
- Condition the SPE cartridge: Sequentially wash with dichloromethane, ethanol, and ultrapure water.
- Load the sample: Pass the spiked wine sample through the conditioned SPE cartridge.
- Wash the cartridge: Wash with ultrapure water to remove sugars and other polar interferences.
- Elute the analyte: Elute the γ-**nonalactone** and internal standard with a suitable organic solvent (e.g., dichloromethane).
- Concentrate the eluate under a gentle stream of nitrogen.
- 3. GC-MS Analysis
- The GC-MS parameters are similar to those described in Protocol 1. The injection volume will typically be 1-2 μL of the concentrated eluate.
- 4. Quantification (SIDA)
- The concentration of γ-**nonalactone** is determined by the ratio of the response of the native analyte to the labeled internal standard. A calibration curve is prepared using standards with



varying concentrations of native γ -nonalactone and a fixed concentration of the labeled internal standard.

Experimental Workflow and Signaling Pathways



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Caption: Experimental workflow for y-**nonalactone** quantification in wine.

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